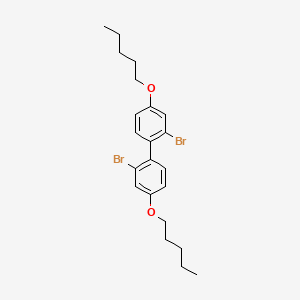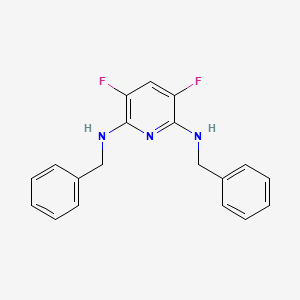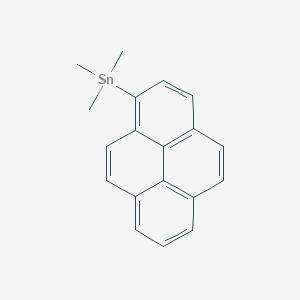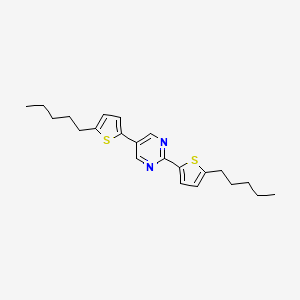![molecular formula C18H13FN2O4 B14241607 2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine CAS No. 214748-09-1](/img/structure/B14241607.png)
2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a phenoxy group, which is further substituted with a fluorophenylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine typically involves multiple steps. One common method starts with the nitration of a pyridine derivative to introduce the nitro group. This is followed by a series of substitution reactions to introduce the phenoxy and fluorophenylmethoxy groups. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenoxy and fluorophenylmethoxy groups can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as potassium permanganate or chromium trioxide are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism by which 2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{4-[(4-Fluorophenyl)methoxy]phenyl}acetic acid
- 2,4-Difluoro-3-nitropyridine
Uniqueness
2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
214748-09-1 |
|---|---|
Fórmula molecular |
C18H13FN2O4 |
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
2-[4-[(4-fluorophenyl)methoxy]phenoxy]-3-nitropyridine |
InChI |
InChI=1S/C18H13FN2O4/c19-14-5-3-13(4-6-14)12-24-15-7-9-16(10-8-15)25-18-17(21(22)23)2-1-11-20-18/h1-11H,12H2 |
Clave InChI |
YUYJWDAAILHULD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)


![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)

![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)

![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![4'-[(3,7-Dimethyloct-6-en-1-yl)oxy]-4-octyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14241588.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)

![2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,9-(benzoylamino)-,ethyl ester,(5R,9S)-](/img/structure/B14241605.png)
